
(1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction using ®-1-phenylethylamine.
Esterification: The ethyl ester is formed through an esterification reaction.
Hydrochloride salt formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous flow synthesis: This method allows for better control over reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance the efficiency of the reactions involved in the synthesis.
化学反应分析
Types of Reactions
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
科学研究应用
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique stereochemistry makes it valuable for the synthesis of chiral molecules.
Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound can be used in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1R,3S)-Ethyl 3-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride: This compound has a different stereochemistry, which may result in different biological activity.
(1R,3R)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride: Another stereoisomer with potentially different chemical and biological properties.
Uniqueness
The unique stereochemistry of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride distinguishes it from its isomers and other similar compounds. This stereochemistry can significantly influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C16H24ClNO2 |
|---|---|
分子量 |
297.82 g/mol |
IUPAC 名称 |
ethyl 3-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-9-10-15(11-14)17-12(2)13-7-5-4-6-8-13;/h4-8,12,14-15,17H,3,9-11H2,1-2H3;1H |
InChI 键 |
YOJNYTKDNMOHJF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(C1)NC(C)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


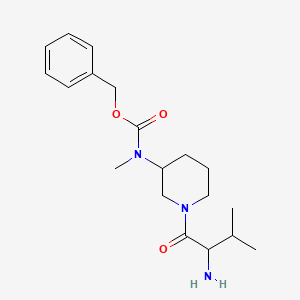

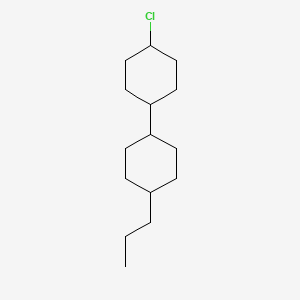
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
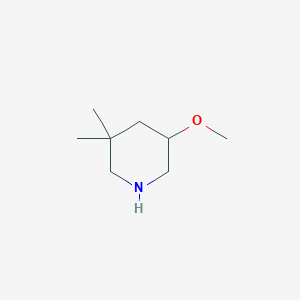
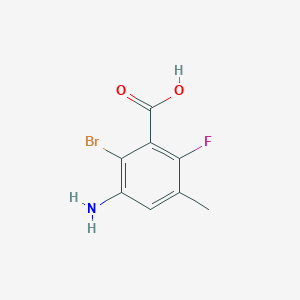
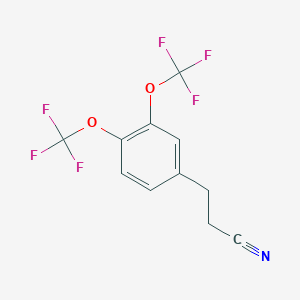

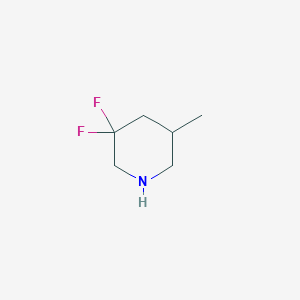
![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)
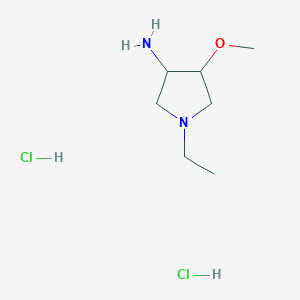

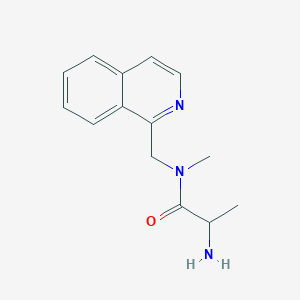
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
